molecular formula C12H16N2O3 B373607 N-{2-tert-butyl-6-nitrophenyl}acetamide

N-{2-tert-butyl-6-nitrophenyl}acetamide

Cat. No.: B373607
M. Wt: 236.27g/mol
InChI Key: YTEJEHJQNAQKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27g/mol

IUPAC Name

N-(2-tert-butyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-11-9(12(2,3)4)6-5-7-10(11)14(16)17/h5-7H,1-4H3,(H,13,15)

InChI Key

YTEJEHJQNAQKKV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-tert-butyl-6-nitrophenyl)acetamide
  • CAS No.: 342045-12-9
  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.271 g/mol
  • Synonyms: Acetic acid-(2-tert-butyl-6-nitro-anilide)

Structural Features: This compound features a phenyl ring substituted with a nitro group (-NO₂) at position 6 and a bulky tert-butyl group (-C(CH₃)₃) at position 2.

Synthesis :
Five synthetic routes have been documented, primarily involving nitration, alkylation, and acetylation steps. The tert-butyl group is introduced via Friedel-Crafts alkylation or direct substitution, while the nitro group is typically added via nitration under controlled conditions .

Comparison with Structurally Similar Compounds

Molecular and Structural Comparisons

The following table highlights key differences between N-{2-tert-butyl-6-nitrophenyl}acetamide and related acetamide derivatives:

Compound Substituents Molecular Weight (g/mol) Key Features
This compound -NO₂ (position 6), -C(CH₃)₃ (position 2) 236.271 Bulky tert-butyl group enhances steric hindrance; nitro group increases reactivity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide -CF₃ (benzothiazole), -OCH₃ (phenyl) ~375.28 (estimated) Trifluoromethyl and methoxy groups improve lipophilicity and metabolic stability.
Acetamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- -Br, -CN, -NO₂, -N(CH₂CH₃)₂ ~470.35 (estimated) Complex diazenyl structure; bromo and cyano groups enhance electrophilicity.
N-(6-Aminohexyl)acetamide -NH₂ (hexyl chain) 158.24 Aliphatic amino group increases hydrophilicity; used as a linker in drug design.

Functional Group Analysis

Nitro Group (-NO₂): Present in both this compound and the diazenyl acetamide from . Enhances electrophilicity and reactivity in substitution reactions. In the user’s compound, the nitro group likely directs further functionalization at the para position .

tert-Butyl Group (-C(CH₃)₃) :

  • Unique to this compound.
  • Provides steric hindrance, reducing susceptibility to enzymatic degradation compared to smaller substituents (e.g., -OCH₃ in ) .

Trifluoromethyl (-CF₃) :

  • Found in benzothiazole derivatives ().
  • Increases lipophilicity and resistance to oxidation, making these compounds suitable for antimicrobial applications .

Aminohexyl Chain (-NH₂): Present in N-(6-Aminohexyl)acetamide (). Enhances water solubility and enables conjugation in drug delivery systems .

Physicochemical and Application Comparisons

  • Solubility: The user’s compound is moderately soluble in polar aprotic solvents (e.g., DMSO) due to its nitro and acetamide groups. In contrast, N-(6-Aminohexyl)acetamide exhibits high aqueous solubility . Benzothiazole derivatives () are more lipophilic, favoring membrane penetration .
  • Applications: this compound: Potential intermediate in agrochemicals or explosives due to nitro group reactivity . Benzothiazole Acetamides (): Patented for antimicrobial and anticancer applications, leveraging the trifluoromethyl group’s stability . Diazenyl Acetamide (): Likely used in dyes or as a reactive intermediate, given its diazenyl and bromo groups . N-(6-Aminohexyl)acetamide: Utilized in surface modification and drug delivery due to its hydrophilic amino group .

Research Findings and Regulatory Considerations

  • Synthetic Accessibility : this compound has well-established synthetic protocols, unlike the diazenyl acetamide (), which requires complex multi-step reactions .
  • Stability : The tert-butyl group in the user’s compound confers greater thermal stability compared to methoxy-substituted analogs (), which may degrade under acidic conditions .

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